Synthetic Yield Advantage Over the n=4 Homolog (2-(4-Bromobutyl)-5,5-dimethyl-1,3-dioxane)
A patented industrial process directly compared the synthesis of the target compound (n=3) and its closest homolog, 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane (n=4). The process for the n=4 homolog using a tosylate intermediate gave an overall yield of only 22% [1]. In contrast, the same patent describes a novel process for preparing the target n=3 compound, 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane, which achieves a yield of over 60% [1]. This represents a nearly threefold increase in synthetic efficiency, making the n=3 compound a significantly more accessible and cost-effective building block for industrial-scale applications [1].
| Evidence Dimension | Synthetic Yield (Industrial Process) |
|---|---|
| Target Compound Data | Yield > 60% |
| Comparator Or Baseline | 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane, Yield: 22% (via tosylate route) |
| Quantified Difference | >38 percentage points (approx. 2.7x higher) |
| Conditions | Industrial process described in US Patent 4,847,391 |
Why This Matters
This yield differential directly translates to a lower cost per kilogram of intermediate and reduced waste, making the n=3 compound the more economically and environmentally sound choice for procurement.
- [1] Bartels, G., et al. Process for preparing 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane and 2-(4-bromobutyl-5,5-dimethyl-1,3-dioxane. US Patent 4,847,391, 1989. View Source
